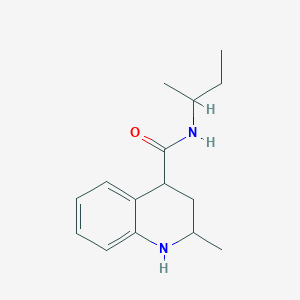

N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

Description

Properties

IUPAC Name |

N-butan-2-yl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-4-10(2)17-15(18)13-9-11(3)16-14-8-6-5-7-12(13)14/h5-8,10-11,13,16H,4,9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFKCPZVZSAUNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1CC(NC2=CC=CC=C12)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as an aniline derivative, with a suitable carbonyl compound under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which undergoes cyclization to form the tetrahydroquinoline ring.

Industrial Production Methods

In an industrial setting, the production of N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

N-(Heptan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

Structural Features : Replaces the butan-2-yl group with a longer heptan-2-yl chain.

Key Data :

Implications :

- No direct biological activity data is available, though its structural similarity to TRPA1 inhibitors (e.g., HC-030031) suggests possible receptor interactions .

N-(3-Fluorophenyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

Structural Features : Substitutes butan-2-yl with a 3-fluorophenyl group.

Key Data :

- Molecular Weight : 284.33 g/mol

- CAS No.: Not explicitly provided .

Implications :

2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide Hydrochloride

Structural Features : Lacks the butan-2-yl group and is a hydrochloride salt.

Key Data :

- Molecular Formula : C₁₁H₁₅ClN₂O

- Molecular Weight : 226.71 g/mol

- CAS No.: 1240528-54-4 .

Implications :

- The hydrochloride salt improves water solubility, enhancing bioavailability for pharmaceutical applications.

- Absence of the alkyl chain simplifies the structure but may reduce lipophilicity and tissue penetration .

Comparative Analysis Table

*Estimated based on structural similarity.

Research Findings and Gaps

- TRPA1 Modulation: Compounds like HC-030031 (IC₅₀: 4–10 μM) demonstrate that carboxamide derivatives can target ion channels .

- Synthetic Feasibility : highlights methodologies for synthesizing carboxamides with fluorobenzyl groups, indicating that similar routes could apply to the target compound .

- Commercial Limitations : The discontinued status of N-(butan-2-yl)-2-methyl-THQ-4-carboxamide underscores challenges in procurement or stability, necessitating further investigation .

Biological Activity

N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a tetrahydroquinoline core. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

- Molecular Formula : C15H22N2O

- Molecular Weight : 246.35 g/mol

- CAS Number : 1134943-10-4

Biological Activity

Research indicates that N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide exhibits several biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties. The tetrahydroquinoline framework is often linked to various antimicrobial effects.

- Neuroprotective Effects : Related compounds have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

- Antimalarial Activity : The structural similarities with known antimalarial agents indicate that this compound might possess similar efficacy.

Structure-Activity Relationship (SAR)

The unique combination of the butan-2-yl group and the tetrahydroquinoline framework may enhance the biological activity of N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide compared to simpler analogs.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methyl-1H-pyrrole | Contains a pyrrole ring | Antimicrobial properties |

| 4-Aminoquinoline | Features an amino group on quinoline | Antimalarial activity |

| Tetrahydroisoquinoline | Similar tetrahydro structure | Neuroprotective effects |

The synthesis of this compound typically involves multi-step organic synthesis techniques that focus on constructing the tetrahydroquinoline core while introducing the butan-2-yl and carboxamide functional groups. Understanding the mechanism of action is critical for elucidating how this compound interacts with biological targets.

Future Directions

Given its promising biological activity and structural uniqueness, further research is warranted to explore:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating the molecular pathways involved in its biological activities.

- Analog Development : Synthesizing analogs to optimize its biological properties and reduce potential toxicity.

Q & A

Q. Key Characterization Methods :

Q. Table 1. Synthesis Optimization Parameters

| Step | Parameter | Optimal Range | Impact on Yield |

|---|---|---|---|

| 1 | Temperature | 80–100°C | ±15% efficiency |

| 2 | Solvent (DCM vs. THF) | Anhydrous DCM | +20% yield |

| 3 | Reaction Time | 12–18 hours | Prevents byproducts |

Which spectroscopic and chromatographic methods confirm structural identity and purity?

Methodological Answer:

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon backbone. Deuterated DMSO or CDCl₃ are preferred solvents .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

- HPLC-MS : Combines retention time matching with molecular ion peaks (e.g., [M+H]⁺ at m/z 273) for purity and mass validation .

- Melting Point Analysis : Sharp melting ranges (e.g., 158–160°C) indicate high crystallinity .

Q. Table 2. Analytical Benchmarks

| Method | Target Specification | Acceptable Range |

|---|---|---|

| HPLC Purity | ≥95% | 90–110% of standard |

| NMR Purity | No extraneous peaks | <5% solvent residues |

How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

X-ray Crystallography : Definitive structural assignment via SHELX-refined models resolves discrepancies between experimental and calculated NMR shifts .

DFT Calculations : Optimize molecular geometries using Gaussian or ORCA software to predict NMR chemical shifts, cross-referenced with experimental data .

2D NMR Techniques : COSY and HSQC clarify proton-proton correlations and carbon connectivity .

Case Study : A 0.3 ppm deviation in predicted vs. observed methylene protons was resolved via NOESY, confirming steric hindrance from the butan-2-yl group .

What strategies optimize reaction yields in multi-step synthesis?

Methodological Answer:

- Catalyst Screening : Evaluate Pd/C vs. enzyme catalysts for amidation efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance alkylation rates but require rigorous drying to prevent hydrolysis .

- Batch Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .

Q. Table 3. Yield Optimization by Step

| Step | Strategy | Yield Improvement |

|---|---|---|

| 1 | Microwave-assisted heating | +25% |

| 2 | Low-temperature amidation | Reduces racemization |

| 3 | Phase-transfer catalysis | +30% efficiency |

How do steric/electronic effects of the butan-2-yl group influence derivatization?

Methodological Answer:

- Steric Effects : The branched butan-2-yl group reduces nucleophilic attack at the carboxamide carbonyl, necessitating stronger bases (e.g., LDA) for functionalization .

- Electronic Effects : Electron-donating methyl groups on the tetrahydroquinoline core stabilize intermediates during Suzuki-Miyaura coupling .

- Case Study : Substituent bulkiness necessitates longer reaction times (24 vs. 12 hours) for Buchwald-Hartwig aminations .

What in silico approaches predict biological activity of derivatives?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Glide simulates binding to target proteins (e.g., kinase domains), prioritizing derivatives with low ΔG values .

- QSAR Modeling : Train models on existing bioactivity data (e.g., IC₅₀ values) to correlate substituent properties (logP, polar surface area) with efficacy .

- ADMET Prediction : SwissADME forecasts pharmacokinetic profiles to exclude derivatives with poor bioavailability .

How is batch-to-batch variability addressed during scale-up?

Methodological Answer:

- DoE (Design of Experiments) : Statistically optimize parameters like temperature, stoichiometry, and mixing speed .

- Process Analytical Technology (PAT) : Implement real-time HPLC monitoring to maintain purity thresholds .

- Crystallization Control : Seeding techniques ensure consistent particle size distribution during recrystallization .

What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for halogenated byproducts .

- Waste Disposal : Segregate organic waste in approved containers for incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.